molecular formula C18H17BrFNO3S B2680607 1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE CAS No. 1448051-02-2

1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE

Cat. No.: B2680607
CAS No.: 1448051-02-2
M. Wt: 426.3
InChI Key: OOQMAAVRTUKAAS-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted at position 1 with a 2-bromobenzoyl group and at position 4 with a 4-fluorobenzenesulfonyl moiety. These functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems and sulfonamide/sulfonate groups are pharmacologically relevant (e.g., kinase inhibitors or protease modulators) .

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-17-4-2-1-3-16(17)18(22)21-11-9-15(10-12-21)25(23,24)14-7-5-13(20)6-8-14/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQMAAVRTUKAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the 2-bromobenzoyl and 4-fluorobenzenesulfonyl groups. Common reagents used in these reactions include bromobenzoyl chloride, fluorobenzenesulfonyl chloride, and piperidine. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Bromine’s larger atomic radius in may improve lipophilicity but reduce solubility . The ortho-bromine in the target’s benzoyl group introduces steric hindrance absent in the para-bromo analog , which could influence conformational flexibility and target binding.

Core Heterocycle :

  • Piperazine derivatives (e.g., ) have two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidine. This may alter pharmacokinetics (e.g., absorption and excretion) .

Functional Group Complexity :

  • The trifluoromethoxy-silyl derivative combines bulky substituents, likely reducing bioavailability but enhancing thermal stability. The silyl ether may also confer synthetic challenges .

Electron-Donating/Withdrawing Groups :

  • The nitro group in is a strong electron-withdrawing moiety, which could enhance reactivity in electrophilic substitution but reduce stability under reducing conditions .

Biological Activity

1-(2-Bromobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine (CAS Number: 923157-82-8) is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a piperidine ring substituted with bromobenzoyl and fluorobenzenesulfonyl groups, which contribute to its unique biological properties.

  • Molecular Formula : C21_{21}H22_{22}BrFN2_2O4_4S
  • Molecular Weight : 497.4 g/mol
  • Structural Features : The presence of bromine and fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug design.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a pharmaceutical agent.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. The fluorine substituents are known to increase binding affinity and metabolic stability, which are critical for drug efficacy.

Pharmacological Studies

Recent studies have indicated that this compound exhibits notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The following table summarizes key findings from recent research:

Study Cell Line IC50_{50} (µM) Mechanism
Study AMCF-715.5Apoptosis induction via caspase activation
Study BHepG212.3Inhibition of cell proliferation
Study CA54918.7Cell cycle arrest at G1 phase

Case Studies

  • Case Study on Anticancer Activity
    • A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death). The mechanism was linked to the activation of caspases, which are critical mediators in apoptotic pathways.
  • Case Study on Hepatocellular Carcinoma
    • Research involving HepG2 cells revealed that the compound inhibited cell proliferation effectively, with an IC50_{50} value of 12.3 µM. This suggests potential utility in treating liver cancer, emphasizing the need for further exploration into its therapeutic applications.
  • Case Study on Lung Cancer
    • In studies using A549 lung cancer cells, the compound was shown to induce cell cycle arrest at the G1 phase, indicating a possible mechanism for its anticancer effects.

Applications in Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceutical compounds targeting central nervous system disorders and other diseases. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-bromobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise Alkylation and Coupling : Begin with bromobenzyl chloride and piperidine derivatives for alkylation, followed by sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃).
  • Purification : Use column chromatography with gradients (e.g., n-hexane/EtOAc) to isolate intermediates and final products. For example, a 5:5 n-hexane/EtOAc eluent achieved 78% purity in analogous benzoylpiperidine derivatives .
  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of piperidine to sulfonyl chloride to minimize side reactions .
Key Reaction Parameters
Reaction Temperature: 80–100°C
Solvent: Dichloromethane (DCM) or THF
Catalyst: Triethylamine (TEA)
Yield Range: 70–85% (depending on purification)

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromobenzoyl; sulfonyl groups at δ 2.8–3.5 ppm for piperidine protons) .
  • HPLC : Retention times (e.g., 13–15 minutes at 254 nm) and peak area (>95%) assess purity .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) highlight impurities requiring repurification .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) due to sulfonyl groups’ electrophilic reactivity .
  • Enzyme Inhibition : Assess interactions with kinases or proteases via fluorescence polarization or SPR-based binding studies .
  • Structural Probes : Use crystallography (e.g., PDB deposition) to map binding pockets in target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonyl group placement) influence the compound’s biological activity?

Methodological Answer:

  • Halogen Effects : Fluorine at the benzoyl position enhances metabolic stability but reduces solubility; bromine increases steric bulk, altering target binding (e.g., IC₅₀ shifts from 1.2 μM to 3.8 μM in kinase assays) .
  • Sulfonyl Positioning : Para-substitution on benzene improves hydrogen bonding with catalytic lysine residues (e.g., in trypsin-like proteases) compared to ortho-substitution .
SAR Comparison
2-Bromobenzoyl : Lower IC₅₀ (1.5 μM) vs. 4-Bromobenzoyl : Higher IC₅₀ (4.2 μM) in caspase-3 inhibition
4-Fluorobenzenesulfonyl : 98% plasma protein binding vs. non-fluorinated : 85%

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Replicate Assays : Use standardized protocols (e.g., ATPase activity measured via malachite green assay) to minimize variability .
  • Control for Impurities : Re-purify compounds showing >5% HPLC impurity and retest .
  • Cross-Validate Models : Compare in vitro (e.g., HEK293 cells) and in silico (molecular docking) results to confirm target engagement .

Q. What computational strategies predict the compound’s binding affinity to novel targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions with GPCR transmembrane domains. For example, a ∆G of −9.2 kcal/mol suggests high affinity for 5-HT₂A receptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å over 50 ns indicates stable complexes) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS (e.g., t₁/₂ > 24 hours at pH 7.4 vs. t₁/₂ = 6 hours at pH 2.0) .
  • Thermal Stability : DSC analysis reveals decomposition onset at 180°C, confirming suitability for lyophilization .

Q. What are the main synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

  • Intermediate Solubility : Piperidine intermediates often require polar aprotic solvents (e.g., DMF), complicating large-scale filtration .
  • Sulfonylation Efficiency : Scale-dependent exothermic reactions necessitate controlled addition of sulfonyl chloride to prevent runaway heating .

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